ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate
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Overview
Description
Ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate is a compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties . The unique structure of this compound, which includes a triazole ring fused with a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving an azide and an alkyne.
Pyrimidine Ring Formation: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction.
Sulfanyl Group Addition: The sulfanyl group is added to the pyrimidine ring through a thiolation reaction.
Esterification: Finally, the compound is esterified to form this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up production.
Chemical Reactions Analysis
Ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate has several scientific research applications :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential neuroprotective and anti-inflammatory effects, making it a candidate for the treatment of neurodegenerative diseases.
Medicine: The compound’s antimicrobial properties are explored for the development of new antibiotics.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate involves several molecular targets and pathways :
Neuroprotection: The compound inhibits endoplasmic reticulum stress and apoptosis in neuronal cells, which helps in protecting neurons from damage.
Anti-inflammatory: It inhibits the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-α by blocking the NF-kB pathway.
Antimicrobial: The compound disrupts the cell membrane of bacteria, leading to cell death.
Comparison with Similar Compounds
Ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate can be compared with other triazolo-pyrimidine derivatives :
Ethyl 2-(4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate: This compound has similar neuroprotective and anti-inflammatory properties but differs in its chemical structure and specific biological activities.
3-(4-((1-(4-bromo-3-substitutedphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: This compound is studied for its antitubercular activity and has a different mechanism of action compared to this compound.
Properties
IUPAC Name |
ethyl 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S/c1-2-23-12(22)8-24-15-13-14(17-9-18-15)21(20-19-13)7-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXJWCLEGRGLSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=NC2=C1N=NN2CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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